2-(1,3-benzothiazol-2-yl)-N-benzylpyridine-3-carboxamide
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Overview
Description
2-(1,3-Benzothiazol-2-yl)-N-benzylpyridine-3-carboxamide is a compound that belongs to the class of benzothiazole derivatives. Benzothiazole is a privileged scaffold in synthetic and medicinal chemistry due to its wide range of biological activities and structural diversity
Mechanism of Action
Target of Action
The primary target of 2-(1,3-benzothiazol-2-yl)-N-benzylpyridine-3-carboxamide is the Tyrosine-protein phosphatase non-receptor type 1 . This enzyme plays a crucial role in many cellular processes, including cell growth and division, signal transduction, and gene transcription.
Mode of Action
This interaction could potentially alter the phosphorylation state of proteins, affecting various cellular processes .
Biochemical Pathways
Changes in these pathways can have downstream effects on numerous cellular processes, including signal transduction and gene expression .
Pharmacokinetics
It is known that these properties can significantly impact a drug’s bioavailability and efficacy .
Result of Action
This could potentially lead to changes in cell growth, division, and signal transduction .
Biochemical Analysis
Biochemical Properties
Benzothiazoles are known to interact with various enzymes, proteins, and other biomolecules . They often exhibit excited state intra-molecular proton transfer pathway having single absorption and dual emission characteristics .
Cellular Effects
Benzothiazole derivatives have been found to exhibit a wide range of biological activities, including anticancer, antimicrobial, and antidiabetic effects .
Molecular Mechanism
Benzothiazole derivatives are known to interact with various biomolecules, potentially leading to changes in gene expression .
Temporal Effects in Laboratory Settings
Benzothiazole derivatives are known to be thermally stable .
Dosage Effects in Animal Models
Benzothiazole derivatives have been found to exhibit antitumor activity in human cell lines .
Metabolic Pathways
Benzothiazole derivatives are synthesized through various synthetic pathways .
Transport and Distribution
Benzothiazole derivatives are known to interact with various transporters and binding proteins .
Subcellular Localization
Benzothiazole derivatives are known to interact with various cellular compartments .
Preparation Methods
The synthesis of 2-(1,3-benzothiazol-2-yl)-N-benzylpyridine-3-carboxamide can be achieved through several synthetic routes. One common method involves the coupling of aromatic aldehydes with o-aminothiophenols in ethanol as a reaction medium, stirred at 50°C for 1 hour . Another approach includes the use of microwave irradiation and one-pot multicomponent reactions . Industrial production methods often involve the use of efficient and economical protocols, such as base-promoted intramolecular C–S bond coupling cyclization in dioxane .
Chemical Reactions Analysis
2-(1,3-Benzothiazol-2-yl)-N-benzylpyridine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzothiazole ring, using reagents like halides or amines.
Cyclization: The compound can form cyclic structures through intramolecular reactions under specific conditions.
Scientific Research Applications
2-(1,3-Benzothiazol-2-yl)-N-benzylpyridine-3-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Comparison with Similar Compounds
2-(1,3-Benzothiazol-2-yl)-N-benzylpyridine-3-carboxamide can be compared with other benzothiazole derivatives, such as:
2-Aminobenzothiazole: Known for its antibacterial and antifungal activities.
2-Phenylbenzothiazole: Used in the development of fluorescent probes and imaging agents.
2-(Benzothiazol-2-yl)phenyl-β-D-galactopyranoside: Acts as a fluorescent pigment dyeing substrate.
The uniqueness of this compound lies in its specific structural features and the diverse range of applications it offers in various scientific fields.
Properties
IUPAC Name |
2-(1,3-benzothiazol-2-yl)-N-benzylpyridine-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3OS/c24-19(22-13-14-7-2-1-3-8-14)15-9-6-12-21-18(15)20-23-16-10-4-5-11-17(16)25-20/h1-12H,13H2,(H,22,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJGJNIBUNIGZIK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C2=C(N=CC=C2)C3=NC4=CC=CC=C4S3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.